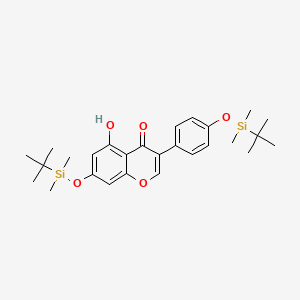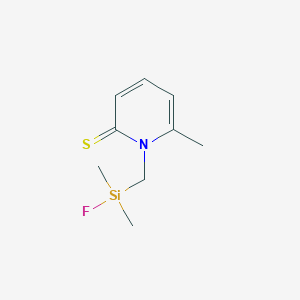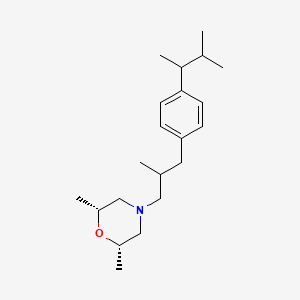![molecular formula C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2<br>C13H12F13NO4S B13418950 2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester CAS No. 67584-61-6](/img/structure/B13418950.png)
2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE is a chemical compound with the molecular formula C13H12F13NO4S . It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is used in various industrial applications, particularly in the production of specialized polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE typically involves the reaction of tridecafluorohexyl sulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-hydroxyethyl methacrylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methacrylate group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted methacrylate derivatives.
Aplicaciones Científicas De Investigación
2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s strength and stability. The sulfonyl group provides resistance to chemical degradation, making it suitable for harsh environments .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[METHYL[(PENTADECFLUOROHEPTYL)SULPHONYL]AMINO]ETHYL METHACRYLATE
- 2-[METHYL[(HEPTADECAFLUOROOCTYL)SULPHONYL]AMINO]ETHYL METHACRYLATE
- 2-[METHYL[(UNDECAFLUOROPENTYL)SULPHONYL]AMINO]ETHYL METHACRYLATE
Uniqueness
Compared to similar compounds, 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE offers a balance of high thermal stability and chemical resistance, making it particularly useful in applications requiring durable and long-lasting materials .
Propiedades
Número CAS |
67584-61-6 |
|---|---|
Fórmula molecular |
C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C13H12F13NO4S |
Peso molecular |
525.28 g/mol |
Nombre IUPAC |
2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3 |
Clave InChI |
MVZJFKDUUZOQFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)











